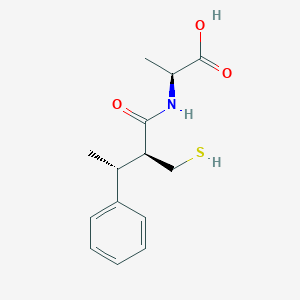
(2R)-2-amino-3-fluoropentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-fluoropentanedioic acid, also known as L-2-amino-3-fluorosuccinic acid (L-AFSA), is a non-proteinogenic amino acid that has gained attention in the field of medicinal chemistry due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. L-AFSA has been found to exhibit various biological activities and has been studied extensively for its potential applications in drug discovery.
作用機序
L-AFSA acts as a glutamate receptor modulator by binding to the glutamate binding site and altering the receptor's activity. It has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
L-AFSA has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological functions.
実験室実験の利点と制限
L-AFSA has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits high potency and selectivity for the NMDA receptor. However, it has some limitations, including low solubility in water and poor bioavailability.
将来の方向性
Future research on L-AFSA could focus on its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It could also be studied for its potential use as a tool for studying glutamate receptor function. Additionally, further studies could investigate the optimization of the synthesis method to improve the yield and enantioselectivity of L-AFSA.
合成法
The synthesis of L-AFSA can be achieved through various methods, including enzymatic and chemical synthesis. One of the most common methods involves the enzymatic resolution of racemic 2,3-difluoro-4-oxo-butanoic acid using L-aminoacylase. This method has been shown to produce high yields of L-AFSA with high enantioselectivity.
科学的研究の応用
L-AFSA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit various biological activities, including anticonvulsant, analgesic, and neuroprotective effects. It has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
特性
CAS番号 |
142292-79-3 |
|---|---|
製品名 |
(2R)-2-amino-3-fluoropentanedioic acid |
分子式 |
C5H8FNO4 |
分子量 |
165.12 g/mol |
IUPAC名 |
(2R)-2-amino-3-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1 |
InChIキー |
WUDOIEVYRDRGAN-AOIFVJIMSA-N |
異性体SMILES |
C(C([C@@H](C(=O)O)N)F)C(=O)O |
SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
正規SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
同義語 |
L-Glutamic acid, 3-fluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






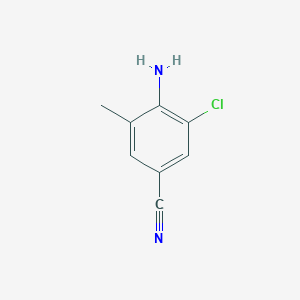
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
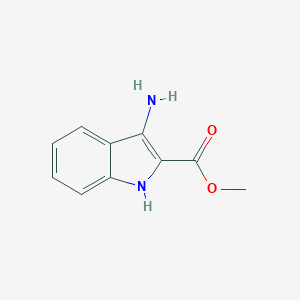
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)

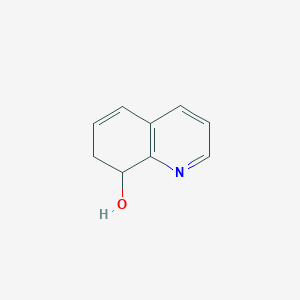

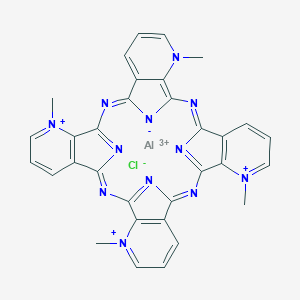
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
